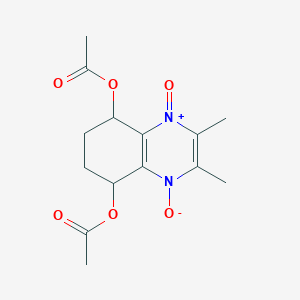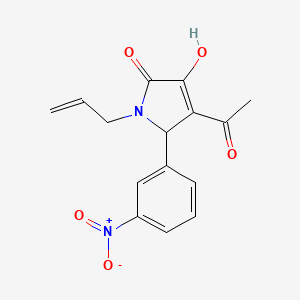![molecular formula C22H27ClN2O5 B5159293 N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)
N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been widely used in scientific research to study the endocannabinoid system. It was first synthesized in the 1980s by Pfizer researchers and has since been used in various studies to understand the mechanism of action of cannabinoids and their potential therapeutic effects.
作用机制
N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide acts as a potent agonist of the CB1 receptor, binding to the receptor and activating downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. This compound also has some affinity for the CB2 receptor, which is found primarily in the immune system and may play a role in inflammation and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of pain perception, appetite regulation, and mood. It has been used in studies to investigate the effects of cannabinoids on these processes and to explore their potential as therapeutic agents for conditions such as chronic pain, epilepsy, and anxiety.
实验室实验的优点和局限性
One advantage of using N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide in scientific research is its potency as a CB1 receptor agonist, which allows for the precise modulation of cannabinoid signaling pathways. However, this potency can also be a limitation, as high doses of this compound can have toxic effects on cells and tissues. Additionally, the use of synthetic cannabinoids such as this compound may not fully replicate the effects of endogenous cannabinoids, which can vary in their activity and specificity for different receptor subtypes.
未来方向
There are many potential future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide and other synthetic cannabinoids. One area of interest is the development of more specific agonists and antagonists for the CB1 and CB2 receptors, which could have therapeutic applications for a wide range of conditions. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and the potential risks associated with their use. Finally, the use of synthetic cannabinoids in combination with other drugs or therapies may hold promise for the treatment of complex conditions such as chronic pain and epilepsy.
合成方法
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-propionylaminobenzoic acid. This intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to form the final product, this compound. The synthesis is a multi-step process that requires careful handling of reagents and purification steps to obtain a high yield of pure product.
科学研究应用
N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic effects. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system and plays a role in pain perception, appetite regulation, and mood. This compound has been used in studies to investigate the effects of cannabinoids on these processes and to explore their potential as therapeutic agents for conditions such as chronic pain, epilepsy, and anxiety.
属性
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O5/c1-5-20(26)24-15-9-10-16(23)17(13-15)25-22(27)14-11-18(28-6-2)21(30-8-4)19(12-14)29-7-3/h9-13H,5-8H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIAQEPFRKLYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)


![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)


